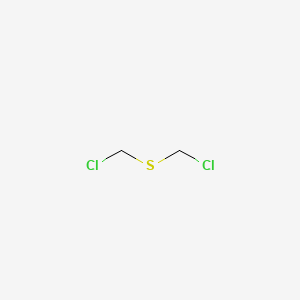

Bis(chloromethyl) sulfide

Descripción general

Descripción

Synthesis Analysis

The synthesis of bis(chloromethyl) sulfide involves several chemical reactions, where chloromethylation processes play a crucial role. For instance, chloromethylation of bis(2-thienyl) sulfide results in fast polycondensation, producing polymers with alternating thiophene rings separated by sulfur atoms and methylene groups (Papernaya et al., 2002). This synthesis pathway highlights the reactive nature of this compound in forming complex molecular structures.

Molecular Structure Analysis

Investigations into the molecular structure of this compound derivatives reveal diverse bonding patterns and structural configurations. For example, studies on bis[(E)-1-(halomethyl)-2-chlorovinyl] chalcogenides, which are closely related to this compound, demonstrate the synthesis and characterization of novel compounds with significant structural diversity (Martynov, Larina, & Amosova, 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound is evident in its ability to undergo various chemical transformations. Research on the electropolymerization behavior of bis(thiophene) sulfides, which share a similar chemical backbone with this compound, shows the potential for generating heteroaromatic poly(p-phenylene sulfide) analogs through electro-oxidation processes (Chahma, Myles, & Hicks, 2005).

Physical Properties Analysis

Physical properties of this compound and its derivatives include aspects like solubility, stability, and crystalline structure. The crystal and molecular structure analysis of bis(4-mercaptophenyl) sulfide, a model compound for poly(1,4-phenylene sulfide), provides insights into the arrangement of molecules in the solid state and the formation of hydrogen bonds between sulfur atoms of neighboring molecules (Garbarczyk, 1986).

Chemical Properties Analysis

The chemical properties of this compound encompass its reactivity, bonding characteristics, and interaction with other molecules. Studies on the synthesis and characterization of palladium(II) and rhodium(I) complexes coordinated with bis(diphenylphosphinomethyl) sulfide reveal the compound's ability to form complex metal-organic structures, demonstrating its versatile chemical behavior (Hiraki et al., 1996).

Aplicaciones Científicas De Investigación

1. Polymer Synthesis and Properties

- Chloromethylation of bis(2-thienyl) sulfide leads to the formation of a new polymer with potential applications in organic semiconductors. This polymer is created through a process involving the fast polycondensation of the primary chloromethylation product with the initial sulfide, leading to a material with thiophene rings alternately separated by sulfur atoms and methylene groups (Papernaya et al., 2002).

2. Detection of Chemical Warfare Agents

- Bis(chloromethyl) sulfide, known as mustard gas, has analogs that are useful for simulating and studying the detection of chemical warfare agents. A metal-organic framework (MOF) material was synthesized for the detection of 2-Chloroethyl ethyl sulfide, a mustard gas simulant. This material, functionalized with fluorescein, shows potential as a sensitive fluorescent probe for trace-level detection of mustard gas simulants (Abuzalat et al., 2021).

3. Toxicological Studies and Countermeasures

- This compound has been extensively studied for its vesicating (blistering) effects, especially as a chemical warfare agent. Research utilizing in vitro human skin models has provided insights into the mechanisms of skin damage and potential therapeutic approaches. These models have successfully replicated in vivo effects like apoptosis of basal keratinocytes and microblister formation, aiding in the development of preventive and therapeutic strategies for sulfur mustard-induced pathology (Hayden et al., 2009).

4. Chemical Agent Destruction

- The degradation of this compound is crucial for the decontamination of chemical warfare agents. Research has focused on developing solvent-free, solid catalysts for the selective oxidation of sulfur mustard using ambient air. This method is environmentally friendly and provides a colorimetric detection capability, changing color upon contact with the agent. Such catalysts offer a safe and effective approach to the detoxification of sulfur-containing chemical warfare agents (Collins-Wildman et al., 2021).

5. Chemical Weapons Convention (CWC) Compliance

- Studies on this compound and its halogen analogues contribute to the understanding of chemical warfare agents not covered by the CWC. These substances serve as safe alternatives for testing decontamination processes and studying reaction kinetics without using hazardous agents. Their synthesis and analysis help in maintaining credible results while ensuring safety and compliance with international conventions (Sura et al., 2021).

Mecanismo De Acción

Target of Action

Bis(chloromethyl) sulfide is a nonspecific toxin that primarily targets macromolecules such as DNA, RNA, and proteins . It is a strong alkylating agent, which means it can introduce an alkyl group into these macromolecules, disrupting their normal function .

Mode of Action

The compound interacts with its targets through alkylation. Alkylation involves the transfer of an alkyl group from the this compound to its target molecule. This can lead to changes in the target molecule’s structure and function, potentially causing damage or dysfunction .

Result of Action

The alkylation of DNA, RNA, and proteins by this compound can lead to a variety of molecular and cellular effects. These can include DNA damage, disruption of RNA function, and alteration of protein structure and function. These changes can ultimately lead to cell death .

Safety and Hazards

Bis(chloromethyl) sulfide is classified as a flammable liquid and vapor . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

chloro(chloromethylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2S/c3-1-5-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIFIIWBVJKVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340542 | |

| Record name | Bis(chloromethyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3592-44-7 | |

| Record name | Bis(chloromethyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(chloromethyl) Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

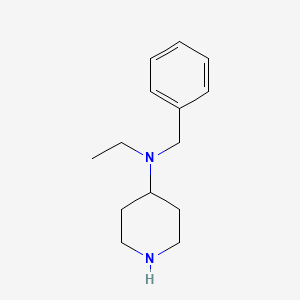

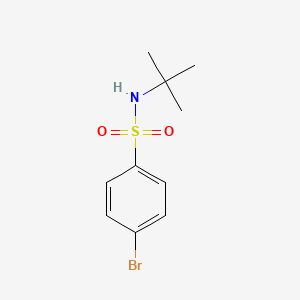

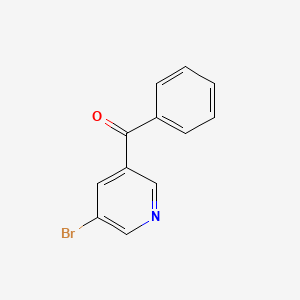

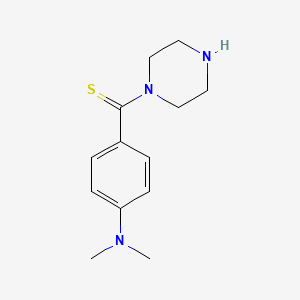

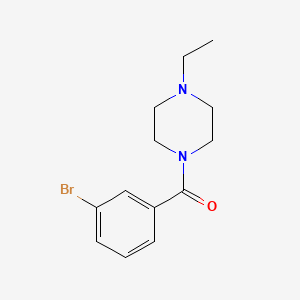

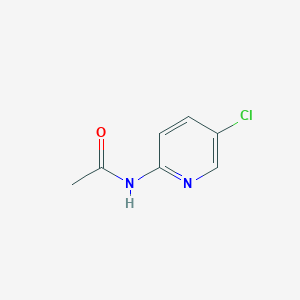

Feasible Synthetic Routes

Q & A

Q1: What is the role of Bis(chloromethyl) sulfide in the synthesis of Bis(mercaptomethyl)sulfide?

A1: this compound serves as a crucial intermediate in the synthesis of Bis(mercaptomethyl)sulfide. [] The synthesis, as described in the research, starts with 1,3,5-trithiohexane reacting with dichlorodisulfane to yield this compound. This compound then undergoes further reactions to ultimately produce Bis(mercaptomethyl)sulfide.

Q2: Can you elaborate on the subsequent steps involved in the synthesis of Bis(mercaptomethyl)sulfide from this compound?

A2: While the provided abstract doesn't detail the specific reaction mechanisms, it mentions that this compound is converted to polymeric bisthiomethylsulfide. [] This polymeric form is then cleaved in liquid ammonia using sodium, resulting in the final product, Bis(mercaptomethyl)sulfide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)